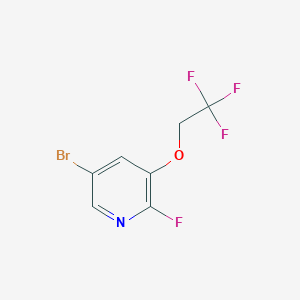
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is Shp2 . Shp2 is a protein-tyrosine phosphatase (PTP) that plays a crucial role in the regulation of cellular processes such as cell differentiation, growth, and apoptosis .
Mode of Action
This compound: interacts with its target, Shp2, by inhibiting its function . This interaction disrupts the process of tyrosyl phosphorylation, which is regulated by Shp2 .
Biochemical Pathways
The inhibition of Shp2 by This compound affects the tyrosyl phosphorylation pathway . This disruption can lead to changes in various cellular processes, including cell differentiation, growth, and apoptosis .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the disruption of tyrosyl phosphorylation . This disruption can lead to changes in cell differentiation, growth, and apoptosis, potentially leading to diseases such as cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide involves several steps. One common method includes the reaction of indoline-1-carboxylic acid with 3-methoxyphenylamine to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in relation to VEGFR.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
相似化合物的比较
Similar Compounds
Indoline-1-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Pyrrolidinone derivatives: These compounds also exhibit VEGFR inhibitory activity but may have different pharmacokinetic properties.
Uniqueness
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is unique due to its specific combination of functional groups, which confer high potency and selectivity for VEGFR inhibition. This makes it a promising candidate for further development in anti-cancer therapies .
属性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-26-17-7-4-6-16(12-17)23-13-15(11-19(23)24)21-20(25)22-10-9-14-5-2-3-8-18(14)22/h2-8,12,15H,9-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCUFXMKRAVODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2605325.png)
![5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine](/img/structure/B2605327.png)
![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2605329.png)

![N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2605331.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide](/img/structure/B2605334.png)

![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)



